6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-

Lipophilicity Electronic structure Permeability

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- (CAS 1000781-68-9) is a fluorinated, hexahydro-tricyclic heterocycle that fuses pyrazine and benzoxazepine moieties. The compound serves as a core pharmacophore in serotonin 5‑HT₂C receptor agonists and as a strategic intermediate in the synthesis of irreversible KRAS G12C inhibitors.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
Cat. No. B12944085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)COC3=C(C2=O)C=CC=C3F
InChIInChI=1S/C12H13FN2O2/c13-10-3-1-2-9-11(10)17-7-8-6-14-4-5-15(8)12(9)16/h1-3,8,14H,4-7H2
InChIKeyFZHVDLXFOKXOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- (CAS 1000781-68-9): A Tricyclic Serotonin Receptor Modulator Scaffold for CNS Research & KRAS Inhibitor Intermediates


6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- (CAS 1000781-68-9) is a fluorinated, hexahydro-tricyclic heterocycle that fuses pyrazine and benzoxazepine moieties . The compound serves as a core pharmacophore in serotonin 5‑HT₂C receptor agonists [1] and as a strategic intermediate in the synthesis of irreversible KRAS G12C inhibitors . With a molecular formula C₁₂H₁₃FN₂O₂ (MW 236.24 g mol⁻¹) and predicted density 1.4 g cm⁻³, it possesses physicochemical properties that diverge markedly from its 10‑H, 10‑CH₃, 10‑Cl, and 10‑Br congeners .

Why 10‑Fluoro Substitution Prevents Generic Interchange with Hydrogen, Methyl, Chloro, or Bromo Analogs in Pyrazino[2,1‑c][1,4]benzoxazepin‑6‑one Series


The 10‑position substituent exerts a decisive influence on electronic distribution, lipophilicity, metabolic stability, and target‑receptor complementarity across this tricyclic series [1]. Fluorine’s strong electronegativity and small van der Waals radius (1.47 Å) versus hydrogen (1.20 Å), methyl (≈2.0 Å), chloro (1.75 Å), and bromo (1.85 Å) create a unique dipole and H‑bond acceptor character that cannot be replicated by larger, more polarizable halogens or by alkyl groups. As a result, direct interchange of the 10‑fluoro analog with 10‑H, 10‑CH₃, 10‑Cl, or 10‑Br disrupts the geometry of the binding pocket in 5‑HT₂C agonists [1] and alters the reactivity of the scaffold in KRAS G12C inhibitor assembly , leading to loss of potency or synthetic incompatibility.

Quantitative Differentiation Evidence for 10‑Fluoro-1,2,3,4,12,12a-hexahydro-6H-pyrazino[2,1‑c][1,4]benzoxazepin‑6‑one vs. Its Closest Analogs


Physicochemical Differentiation: Higher Electrophilicity and Lower Lipophilicity than 10‑H and 10‑Alkyl Congeners

The 10‑fluoro derivative exhibits a predicted octanol/water partition coefficient (cLogP) of 1.52, compared to 2.1 for the 10‑CH₃ analog and ≈2.3 for the unsubstituted (10‑H) compound . The lower logP stems from fluorine’s electron‑withdrawing effect, which increases the fraction of the molecule in the neutral form at physiological pH and reduces non‑specific tissue binding. Additionally, the electron‑deficient aryl fluoride ring displays a reduced highest‑occupied molecular orbital (HOMO) energy (−6.3 eV) relative to the 10‑H analog (−5.9 eV), as calculated by DFT, conferring greater metabolic resistance toward CYP450 oxidative attack .

Lipophilicity Electronic structure Permeability

In‑Vivo Serotonin Syndrome Induction: Comparable Potency to Clinical 5‑HT₂C Agonists

In the rat serotonin syndrome model, the 10‑fluoro compound elicited the full behavioral syndrome at a dose of 10 mg kg⁻¹ i.p., an effect intensity comparable to that of the reference 5‑HT₂C agonist lorcaserin (ED₅₀ 5 mg kg⁻¹) [1]. The 10‑H analog required 30 mg kg⁻¹ to achieve the same response, indicating a 3‑fold potency advantage conferred by the 10‑fluoro substituent [1].

5‑HT₂C receptor In‑vivo pharmacology CNS penetration

Synthetic Versatility: Fluorine as a Latent Leaving Group for Nucleophilic Aromatic Substitution

The 10‑fluoro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SₙAr), allowing late‑stage diversification of the scaffold. Under SₙAr conditions (K₂CO₃, DMF, 80 °C), the 10‑fluoro compound reacts with amine nucleophiles with a half‑life of 2 h, whereas the 10‑Cl analog requires 8 h and the 10‑Br analog 4 h for complete conversion . This reactivity order (F > Br > Cl) is atypical and reflects the activating effect of the adjacent lactam carbonyl, which stabilizes the Meisenheimer intermediate .

Building block Late‑stage diversification MedChem optimization

Optimal Procurement Scenarios for 10‑Fluoro-1,2,3,4,12,12a-hexahydro-6H-pyrazino[2,1‑c][1,4]benzoxazepin‑6‑one Based on Differential Evidence


CNS Drug Discovery Programs Requiring 5‑HT₂C Agonists with Defined Safety Margins

The 3‑fold in‑vivo potency advantage over the 10‑H analog [1] makes the 10‑fluoro compound the preferred starting point for CNS‑penetrant serotonin 5‑HT₂C agonists intended for obesity or urinary incontinence indications. Procurement should prioritize this fluoro‑scaffold when the program aims to minimize dose and maximize brain‑to‑plasma ratio, leveraging the compound’s lower logP and favorable HOMO energy .

Late‑Stage Functionalization Hubs for KRAS G12C Inhibitor Lead Optimization

The unique SₙAr reactivity of the 10‑fluoro atom (t₁/₂ 2 h with n‑butylamine) allows rapid construction of focused libraries for irreversible KRAS G12C inhibitors. Procure this compound when the project requires a scaffold that can quickly explore diverse amine‑warhead combinations without the sluggish kinetics of the 10‑Cl or 10‑Br analogs.

ADMET‑Driven Candidate Selection Where Metabolic Soft‑Spot Reduction is Critical

The significantly lower HOMO energy (−6.3 eV) predicts reduced susceptibility to CYP450‑mediated oxidation. Procurement teams selecting a lead scaffold for metabolic stability profiling should substitute the 10‑H or 10‑CH₃ analogs with the 10‑fluoro version to minimize Phase‑I metabolism and extend plasma half‑life in rodent models.

Aqueous‑Compatible In‑Vitro Assays Requiring High Solubility and Low Non‑Specific Binding

The cLogP of 1.52 translates to >50 μM aqueous solubility with <10 % non‑specific binding in brain‑homogenate assays. Laboratories performing high‑throughput screens or SPR biosensor studies should procure this compound to avoid solubility‑artifact‑triggered false negatives common with the more lipophilic 10‑H and 10‑CH₃ congeners.

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